5-(1-Hydroxyethyl)-2-thienylboronic acid
Overview
Description
5-(1-Hydroxyethyl)-2-thienylboronic acid is an organic compound that belongs to the class of boronic acids It features a boronic acid group attached to a thienyl ring, which is further substituted with a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Hydroxyethyl)-2-thienylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-thiopheneboronic acid.
Hydroxyethylation: The 2-thiopheneboronic acid undergoes a hydroxyethylation reaction. This can be achieved by reacting it with ethylene oxide in the presence of a base such as sodium hydroxide.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroxyethylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated purification systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(1-Hydroxyethyl)-2-thienylboronic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The boronic acid group can be reduced to form a boronate ester.
Substitution: The thienyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 5-(1-Oxoethyl)-2-thienylboronic acid.
Reduction: Formation of 5-(1-Hydroxyethyl)-2-thienylboronate ester.
Substitution: Formation of various substituted thienylboronic acid derivatives.
Scientific Research Applications
5-(1-Hydroxyethyl)-2-thienylboronic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs, which have potential therapeutic applications.
Medicine: It is investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound is used in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 5-(1-Hydroxyethyl)-2-thienylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a sensor for detecting sugars and other biomolecules. The hydroxyethyl group enhances its solubility and reactivity, facilitating its use in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Thiopheneboronic acid: Lacks the hydroxyethyl group, making it less soluble and reactive.
5-(1-Methoxyethyl)-2-thienylboronic acid: Contains a methoxyethyl group instead of a hydroxyethyl group, which affects its reactivity and solubility.
5-(1-Hydroxyethyl)-2-furylboronic acid: Similar structure but with a furan ring instead of a thienyl ring, leading to different chemical properties.
Uniqueness
5-(1-Hydroxyethyl)-2-thienylboronic acid is unique due to the presence of both the hydroxyethyl group and the thienyl ring, which confer specific reactivity and solubility properties. This makes it particularly useful in applications requiring precise molecular interactions and high solubility in aqueous environments.
Properties
IUPAC Name |
[5-(1-hydroxyethyl)thiophen-2-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BO3S/c1-4(8)5-2-3-6(11-5)7(9)10/h2-4,8-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEUHFOWFKQBKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)C(C)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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